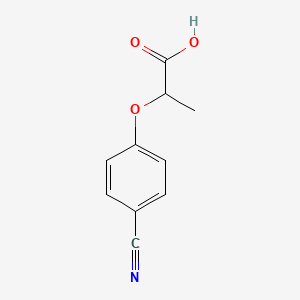

2-(4-cyanophenoxy)propanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNITAHHTSHYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118618-36-3 | |

| Record name | 2-(4-cyanophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chirality, Stereochemistry, and Enantiomeric Studies

Chiral Resolution Techniques

The separation of the racemic mixture of 2-(4-cyanophenoxy)propanoic acid into its individual enantiomers is a critical process for studying their distinct properties. This separation, known as chiral resolution, can be achieved through several methods.

Direct separation using chromatography is a powerful and widely used method for resolving racemates. semanticscholar.org This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. bgb-analytik.com

The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. bgb-analytik.com For acidic compounds like this compound, several types of CSPs are effective:

Protein-Based CSPs: Columns based on immobilized proteins such as α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA) are very effective for separating a broad range of chiral compounds, including acids. hplc.eu The separation mechanism involves a combination of ionic, hydrophobic, and hydrogen-bonding interactions. hplc.eu

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), often coated onto a silica (B1680970) support, are among the most versatile and widely used CSPs. bgb-analytik.com They offer broad enantioselectivity for many classes of compounds, including aryloxypropanoic acids.

Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. mdpi.com Enantioseparation occurs based on the differential inclusion of the enantiomers, or parts of them (like the phenoxy group), into this cavity. nih.govnih.gov Hydroxypropyl-β-cyclodextrin is a common chiral selector used in both HPLC and countercurrent chromatography for resolving acidic racemates. nih.govnih.gov

The choice of mobile phase, including the type of organic modifier, buffer, and pH, is crucial for optimizing the separation and can even reverse the elution order of the enantiomers on certain columns. hplc.eunih.gov

Table 1: Common Chiral Stationary Phases for Resolution of Aryloxypropanoic Acids

| CSP Type | Chiral Selector | Typical Mobile Phase Mode | Primary Interaction Mechanisms |

|---|---|---|---|

| Protein-Based | α1-Acid Glycoprotein (AGP) | Reversed-Phase | Ionic, Hydrophobic, Hydrogen Bonding |

| Polysaccharide-Based | Cellulose/Amylose Derivatives | Normal or Reversed-Phase | Dipole-Dipole, Hydrogen Bonding, π-π Stacking, Steric Fit |

| Cyclodextrin-Based | Modified β-Cyclodextrin | Reversed-Phase or Countercurrent | Host-Guest Inclusion Complexation, Hydrogen Bonding |

| Pirkle-Type | N-(3,5-dinitrobenzoyl)phenylglycine | Normal Phase | π-π Interactions, Hydrogen Bonding, Dipole Stacking |

An alternative, classical method for chiral resolution involves converting the pair of enantiomers into a pair of diastereomers. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by standard techniques like fractional crystallization or chromatography on an achiral stationary phase. libretexts.orgepo.orglongdom.org

For a racemic acid like this compound, this is typically achieved by reacting the racemate with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethanamine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts:

(R)-Acid + (R)-Base → (R,R)-Diastereomeric Salt

(S)-Acid + (R)-Base → (S,R)-Diastereomeric Salt

These salts can then be separated, often by selective crystallization, where one diastereomer is less soluble in a particular solvent and precipitates out. gavinpublishers.com After separation, the addition of a strong acid regenerates the enantiomerically pure carboxylic acid and the resolving agent. libretexts.orggavinpublishers.com

Alternatively, the carboxylic acid can be derivatized by forming a covalent bond with a chiral reagent. For example, esterification with a chiral alcohol (e.g., (R)-2-octanol) or amidation with a chiral amine can produce diastereomeric esters or amides. thieme-connect.de These diastereomers can then be separated by standard chromatography on silica gel, and subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the acid. thieme-connect.denih.gov

Racemization Mechanisms and Prevention in Synthetic Pathways

The chiral integrity of the stereogenic center in this compound is not always stable, particularly under certain reaction conditions. Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, can occur, which is often undesirable if a single enantiomer is the target product.

The primary mechanism for racemization of α-aryl-propanoic acids involves the deprotonation of the hydrogen atom at the chiral carbon (the α-proton). This proton is acidic due to its position adjacent to the carbonyl group of the carboxylic acid. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers.

Racemization is a known issue in the synthesis of related optically active 2-(4-aryloxyphenoxy)propionic acid derivatives. google.comgoogle.com It has been found that during the coupling of an optically active 2-(4-hydroxyphenoxy)propionic acid ester with a halogenated aromatic compound, significant racemization can occur. google.comgoogle.com The extent of racemization is influenced by the reaction conditions, with slower reactions generally leading to more racemization. google.com

Prevention of Racemization:

Several strategies can be employed to minimize or prevent racemization during synthesis:

Protecting Group Strategy: In peptide synthesis, urethane-type protecting groups on nitrogen atoms are known to be electron-withdrawing, which reduces the basicity of nearby atoms and suppresses racemization during coupling reactions. psu.edu A similar concept can be applied by modifying reaction intermediates.

Salt Formation: A patented method to prevent racemization during the synthesis of aryloxyphenoxypropionate herbicides involves converting the optically active 2-(4-hydroxyphenoxy)propionic acid ester into its alkali metal salt prior to the coupling step with the aryl halide. google.comgoogle.com This conversion of the carboxylic acid to a carboxylate salt effectively prevents the racemization that would otherwise occur.

Choice of Reagents and Conditions: Using milder bases and reaction conditions can reduce the rate of α-proton abstraction. For reactions involving the activation of the carboxyl group (e.g., forming an acyl chloride or active ester), it is crucial to use methods that are less prone to causing racemization. For instance, some peptide coupling reagents are known to cause significant racemization of C-terminal cysteine residues, and alternative, weaker bases or specific protecting groups are required to prevent this. nih.gov

Enantioselective Biological Interactions (Theoretical Framework)

The differential biological activity of the (R)- and (S)-enantiomers of this compound stems from their distinct interactions with chiral biological macromolecules, such as enzymes, receptors, and transport proteins. researchgate.net Since these biological targets are themselves chiral, composed of L-amino acids, they create a chiral environment that can discriminate between the two enantiomers.

The theoretical framework for this enantioselectivity is often explained by the Easson-Stedman hypothesis or the "three-point attachment" model. This model posits that for significant differentiation in binding affinity, a chiral molecule must interact with its binding site on a protein at a minimum of three points. If one enantiomer can achieve a stable, three-point interaction with the binding site, its mirror image will only be able to achieve a two-point interaction, resulting in a weaker binding affinity and, consequently, a different biological effect.

For this compound, the key functional groups available for interaction are:

The carboxyl group (capable of ionic bonding and hydrogen bonding)

The ether oxygen (capable of hydrogen bonding)

The cyanophenyl group (capable of hydrophobic and π-π interactions)

The methyl group (capable of hydrophobic/steric interactions)

The specific spatial arrangement of these four groups in the (R)- versus the (S)-enantiomer determines how well each can fit into the binding pocket of a target protein. Molecular modeling and docking simulations are computational tools used to predict these interactions. researchgate.net By simulating the docking of each enantiomer into the active site of a known or homology-modeled protein, researchers can calculate binding energies and visualize the specific interactions, providing a theoretical basis for observed differences in biological activity. nih.gov This approach is crucial in drug design and in understanding the mechanism of action for chiral molecules. nih.gov

Biochemical Interactions and Molecular Mechanisms

Enzyme Inhibition Studies

The primary mechanism of action for many compounds structurally related to 2-(4-cyanophenoxy)propanoic acid is the inhibition of specific enzymes critical to metabolic pathways.

Derivatives of phenoxypropanoic acid are well-established inhibitors of Acetyl-CoA Carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids. burneikasports.ukresearchgate.net ACCase catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in the formation of long-chain fatty acids. burneikasports.uk This inhibition is the basis for the herbicidal activity of many aryloxyphenoxypropionate ("fop") herbicides, which are structurally analogous to this compound. medchemexpress.comnih.gov

For instance, Haloxyfop, which shares the core phenoxypropanoic acid structure, is a potent inhibitor of ACCase in susceptible plants like corn, with a reported IC₅₀ value of 0.5 μM. medchemexpress.commedchemexpress.eu Similarly, the R-enantiomer of Haloxyfop demonstrated an IC₅₀ of 21.4 ± 1.1 μM against the AccD6 subunit of ACCase from Mycobacterium tuberculosis. nih.gov Another related compound, Cyhalofop (B1662147), is the active acid form of the herbicide Cyhalofop-butyl (B1669532) and also targets ACCase. medchemexpress.comresearchgate.net The inhibitory action of these compounds typically occurs at the carboxyltransferase (CT) domain of the enzyme. icm.edu.pl

| Compound | Target Organism/Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Haloxyfop | Corn seedling chloroplasts ACCase | 0.5 | medchemexpress.commedchemexpress.eu |

| Haloxyfop-R | M. tuberculosis AccD6 | 21.4 | nih.gov |

Propanoic acid derivatives have been identified as potential inhibitors of histone deacetylases (HDACs). google.com HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. tandfonline.comnih.gov Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the activation of tumor suppressor genes, making HDAC inhibitors a target for anti-cancer therapies. google.com

While specific data on this compound is limited, related short-chain fatty acids and their derivatives have shown HDAC inhibitory activity. tandfonline.com For example, various hydroxamic acid derivatives of compounds like 4-phenylbutyric acid have been synthesized and tested for their ability to inhibit HDACs. tandfonline.com The general structure of an HDAC inhibitor often includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The propanoic acid moiety could potentially serve as a component in such a structure.

Beyond ACCase and HDACs, related chemical structures have been shown to interact with other enzymes. Molecular docking studies have suggested potential interactions between propanoic acid derivatives and proteins such as heat shock protein 90 (HSP90) and tumor-associated protein 1 (TRAP1).

Receptor Binding and Modulation

The cyanophenoxy moiety is present in various pharmacologically active molecules that bind to and modulate specific receptors, particularly nuclear receptors.

A notable example is Ostarine (MK-2866), a selective androgen receptor modulator (SARM). Its chemical structure, (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, contains the 4-cyanophenoxy group. burneikasports.uk Ostarine binds with high affinity to the androgen receptor, demonstrating the significant contribution of this chemical group to receptor interaction. burneikasports.ukeurodiagnostico.comtargetmol.comabmole.com It acts as a tissue-selective agonist, promoting anabolic activity in muscle and bone with reduced effects on other tissues. burneikasports.uktargetmol.com

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Ostarine (MK-2866) | Androgen Receptor | 3.8 nM | eurodiagnostico.comtargetmol.comabmole.com |

Cellular Pathway Modulation

By interacting with enzymes and receptors, this compound and its analogs can modulate various cellular signaling pathways.

A significant cellular outcome associated with this class of compounds is the induction of apoptosis, or programmed cell death. The related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), has been shown to induce apoptosis in human lymphocytes and various cell lines. pjoes.comsci-hub.sejnsciences.org The mechanism often involves the disruption of the mitochondrial transmembrane potential, which is a key event in the intrinsic pathway of apoptosis. pjoes.comsci-hub.sepjoes.com This disruption can lead to the activation of caspase-9 and subsequently caspase-3, executing the apoptotic process. pjoes.comsci-hub.se Studies have indicated that this apoptotic induction by 2,4-D is a dose- and time-dependent process that proceeds via a direct effect on mitochondria. pjoes.comsci-hub.senih.gov

For example, treatment of human lymphocytes with 2,4-D resulted in a significant increase in apoptosis. sci-hub.se This process was associated with the activation of caspases but appeared to be independent of the Fas receptor, suggesting a mitochondrial-dependent pathway. pjoes.comsci-hub.se

| Concentration (mM) | Apoptosis Rate (%) | Reference |

|---|---|---|

| 0.1 | No significant apoptosis | sci-hub.se |

| 3.0 | ~50 | jnsciences.org |

| 5.0 | ~50 | sci-hub.se |

Cell Proliferation Regulation

Propanoic acid and its derivatives have been identified as potential regulators of cell proliferation, with some studies highlighting their anticancer properties. The mechanisms often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Research on propionic acid, the parent molecule, has demonstrated its ability to induce cell death in cancer cells. In a study involving human cervical cancer (HeLa) cells, treatment with propionic acid led to a significant increase in both early and late-stage apoptosis. mdpi.com This pro-apoptotic effect is a key mechanism for controlling the growth of tumor cells. The regulation of the mitochondrial pathway of apoptosis, which involves a balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-XL) proteins, appears to be a critical component of this process. mdpi.com For instance, treatment of HeLa cells with propionic acid resulted in an increased expression of the pro-apoptotic protein BAK and a concurrent increase in the cleavage of PARP1, a hallmark of apoptosis. mdpi.com

Table 1: Effect of Propionic Acid (PA) on Apoptosis in HeLa Cells after 48 hours

| Treatment Group | % Early Apoptosis | % Late Apoptosis | Total Apoptosis |

| Control | 3.5% | 4.2% | 7.7% |

| 10 mM PA | 12.1% | 15.6% | 27.7% |

| 20 mM PA | 22.5% | 20.1% | 42.6% |

| Data derived from a study on the effects of propionic acid on cervical cancer cells. mdpi.com |

Furthermore, some derivatives of propanoic acid have shown potent inhibitory effects against various cancer cell lines. Studies on compounds structurally similar to this compound have demonstrated their capacity to inhibit the proliferation of colon cancer cells with significant potency.

Gene Expression Modulation

The modulation of gene expression is a fundamental mechanism by which small molecules like this compound can exert biological effects. Derivatives of propanoic acid are known to influence cellular function by altering the transcription of specific genes. This can occur through several mechanisms, including the inhibition of enzymes that modify chromatin structure and the direct activation of nuclear receptors that function as transcription factors.

One of the key mechanisms is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by altering the structure of chromatin. By inhibiting HDAC activity, propanoic acid derivatives can lead to the increased acetylation of histones, which in turn results in the transcriptional activation of certain genes, including tumor suppressor genes.

Another significant mechanism for this class of compounds is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). nih.govdrugbank.comgoogle.com PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in a variety of cellular processes, including metabolism and cell differentiation. Structurally similar phenoxypropanoic acids have been identified as agonists for PPARs. drugbank.com Upon activation by a ligand, such as a phenoxypropanoic acid derivative, PPARs form a complex with another nuclear receptor and bind to specific DNA sequences to control the transcription of target genes. For example, the activation of PPARα is known to upregulate genes involved in fatty acid oxidation. nih.gov

A derivative, 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide, has been noted to activate transcriptional pathways upon binding to its target. evitachem.com This provides further evidence that compounds containing the this compound scaffold can function as modulators of gene expression.

Table 2: Examples of Gene Expression Modulation by Related Compounds

| Compound Class | Mechanism of Action | Effect on Gene Expression |

| Propanoic Acid Derivatives | HDAC Inhibition | Transcriptional activation of tumor suppressor genes. |

| Phenoxypropanoic Acids | PPARα Agonism | Upregulation of genes involved in lipid metabolism. nih.govdrugbank.com |

| 2,4-Dichlorophenoxyacetic acid | Herbicide Action | Induction of genes in the phenylpropanoid pathway in plants. nih.gov |

Metabolism and Environmental Fate of this compound

Disclaimer: Scientific literature providing specific details on the metabolism and environmental fate of this compound is limited. The following information is largely inferred from studies on structurally related compounds, such as aryloxyphenoxypropionate herbicides and cyanophenols. The metabolic and degradation pathways described are therefore predictive and may not represent the actual biotransformation of this compound.

Metabolism and Environmental Fate

Environmental Degradation Pathways

Hydrolytic Degradation

The formation of this compound is a direct result of the hydrolytic degradation of its parent compound, cyhalofop-butyl (B1669532). This process involves the cleavage of the butyl ester group, a reaction that is significantly influenced by the pH of the surrounding medium.

Studies have shown that the hydrolysis of cyhalofop-butyl to this compound is the principal degradation pathway in aqueous environments. apvma.gov.au The rate of this hydrolysis is pH-dependent. While stable under acidic conditions (pH 4), the degradation of cyhalofop-butyl accelerates as the pH increases, with slow hydrolysis at pH 7 and rapid decomposition under alkaline conditions (pH 9). apvma.gov.aucabidigitallibrary.org Extreme acidic conditions (pH 1.2) also lead to rapid decomposition. nih.gov

In sterile aquatic environments, this compound is the sole and stable hydrolysis product. nih.govacs.org However, in non-sterile conditions, which are more representative of the natural environment, this compound can undergo further microbial degradation. This can lead to the formation of other metabolites, including (2R)-2-[4-(4-carbamoyl-2-fluorophenoxy)phenoxy]propanoic acid (CyAA) and (2R)-2-[4-(4-carboxyl-2-fluorophenoxy)phenoxy]propanoic acid (CyD). nih.govacs.org

The degradation of cyhalofop-butyl to this compound is also observed in soil, where microbial activity plays a significant role in accelerating this transformation. apvma.gov.au

Persistence and Environmental Mobility Studies

The persistence and mobility of this compound in the environment are key factors in determining its potential for off-site transport and impact on non-target organisms.

Persistence:

| Environmental Compartment | Half-life (DT₅₀) | Reference |

| Paddy Water | 1.01-1.53 days | researchgate.net |

| Paddy Soil | 0.88-0.97 days | researchgate.net |

| Rice Plant | 2.09-2.42 days | researchgate.net |

| Aerobic Soil (typical) | 0.71 days | herts.ac.uk |

| Aerobic Soil (average) | 39 days | apvma.gov.au |

This table presents a summary of reported degradation half-lives for this compound in various environmental settings. The variability in soil half-life may be attributed to differences in soil type, microbial activity, and experimental conditions.

Environmental Mobility:

The mobility of this compound in the environment is influenced by its physical and chemical properties, as well as the characteristics of the surrounding soil and water.

With a soil organic carbon-water (B12546825) partitioning coefficient (Koc) of approximately 60 mL/g, this compound is considered to have high mobility in soil. regulations.gov This suggests a potential for leaching into lower soil layers and movement into water bodies. The mobility of its parent compound, cyhalofop-butyl, has been shown to be influenced by rainfall, and as a more water-soluble metabolite, the movement of this compound is also expected to be closely linked to water flow. asianpubs.org

The presence of dissolved organic matter (DOM) can have a dual effect on the mobility of this compound. On one hand, DOM can increase its solubility in water. acs.orgacs.org On the other hand, it can also enhance its adsorption to soil particles, particularly in the presence of certain cations like potassium, which can reduce its mobility. acs.orgacs.org

Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 2-(4-cyanophenoxy)propanoic acid. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR, the acidic proton of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 10 and 12 ppm. libretexts.org This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The protons on the carbon adjacent to the carboxylic acid typically appear in the 2-3 ppm range. libretexts.org

¹³C NMR spectroscopy further corroborates the structure. The carbonyl carbon of the carboxylic acid is highly deshielded, with its signal appearing in the range of 160-180 ppm. libretexts.org While this is a characteristic region, it is slightly less deshielded than the carbonyl carbons of aldehydes or ketones. libretexts.org

| Technique | Observed Chemical Shifts (ppm) | Assignment |

| ¹H NMR | 10-12 | Carboxylic acid proton (-COOH) |

| ¹H NMR | 2-3 | Protons on carbon adjacent to COOH |

| ¹³C NMR | 160-180 | Carbonyl carbon (-COOH) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to accurately verify the molecular ion peaks, such as [M+H]⁺ or [M+Na]⁺. bldpharm.com

For short-chain carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl group (OH), resulting in a peak at the molecular ion minus 17 mass units, and the loss of the entire carboxyl group (COOH), leading to a peak at the molecular ion minus 45 mass units. libretexts.org These fragmentation patterns arise from the cleavage of bonds adjacent to the carbonyl group. libretexts.org

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 192.06 | Protonated molecular ion |

| [M-OH]⁺ | 174.05 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | 146.06 | Loss of the carboxylic acid group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is fundamental for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic absorption is the broad band for the O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the acid molecules. docbrown.info Another key absorption is the sharp, strong peak for the C=O (carbonyl) stretching vibration, which is found between 1725 and 1700 cm⁻¹. docbrown.info The presence of the nitrile group (C≡N) is indicated by a sharp absorption band near 2250 cm⁻¹. libretexts.org The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. docbrown.info

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretching |

| Nitrile C≡N | ~2250 (sharp) | Stretching |

| Carbonyl C=O | 1725 - 1700 (strong, sharp) | Stretching |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound and its derivatives. bldpharm.com Reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. pensoft.net

For instance, a study on a related compound, R-(+)-2-(4-hydroxyphenoxy)propionic acid, utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (15:85 v/v) and UV detection at 230 nm. google.com The method was used to monitor the reaction progress and determine the purity of the final product. google.com In another application for a similar propanoic acid derivative, the mobile phase consisted of acetonitrile and a phosphate (B84403) buffer at pH 3 (50:50 v/v) with a flow rate of 1.0 mL/min and UV detection at 225 nm. pensoft.net Chiral HPLC can also be employed to separate the enantiomers of this compound, which is crucial for stereospecific synthesis and analysis. google.comnih.gov

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | C18 (150x4 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (15:85) | Acetonitrile:Phosphate Buffer pH 3 (50:50) |

| Flow Rate | - | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 225 nm |

| Application | Purity analysis | Stability and impurity profiling |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of propanoic acid and its derivatives, often requiring derivatization to increase volatility. libretexts.orgnih.gov In a method developed for the determination of propionic acid in food, samples were acidified, extracted with an organic solvent, and then analyzed by GC using a flame ionization detector (FID). nih.gov An HP-INNOWAX capillary column was used for the separation. nih.gov This method demonstrated good linearity, recovery, and sensitivity, with a limit of detection of 0.003 g/kg. nih.gov While this specific method was for propionic acid itself, similar principles of sample preparation and analysis can be applied to this compound, likely after esterification to form a more volatile derivative suitable for GC analysis.

| Parameter | Value |

| Column | HP-INNOWAX |

| Detector | Flame Ionization Detector (FID) |

| Linear Range | 2-1000 mg/L |

| Limit of Detection | 0.003 g/kg |

| Application | Quantification in complex matrices |

Chiral Chromatography for Enantiomeric Analysis

The enantiomers of a chiral compound, such as this compound, possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Chiral chromatography is a specialized sub-category of chromatography that employs a chiral stationary phase (CSP) to achieve enantiomeric resolution. mdpi.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. mdpi.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used and effective technique for the enantiomeric separation of chiral acids. researchgate.net For instance, the enantiomers of the related compound, 2-(4-hydroxyphenoxy)propionic acid, have been successfully resolved using HPLC with a chiral column packing from Daicel™. google.comgoogle.com This approach allows for the determination of the enantiomeric ratio (e.g., R/S ratio) in a sample. google.comgoogle.com

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. researchgate.netnih.gov For example, a teicoplanin-based CSP has been effectively used for the HPLC separation of the enantiomers of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, a structurally similar aryloxyphenoxypropanoic acid. nih.gov This method provided baseline resolution of the R- and S-isomers without the need for derivatization. nih.gov

In addition to HPLC, other chromatographic techniques like capillary electrophoresis (CE) with a chiral selector can also be employed. nih.govnih.gov For instance, hydroxypropyl-β-cyclodextrin has been utilized as a chiral selector in CE for the enantiomeric separation of various phenoxy acid herbicides. nih.gov While CE can be a viable alternative, HPLC often demonstrates higher precision and accuracy for quantitative assays. nih.gov

The mobile phase composition also plays a crucial role in optimizing the separation. Modifiers such as acids or bases are often added to the mobile phase to enhance chromatographic efficiency and resolution. For example, the addition of methanesulfonic acid to the mobile phase significantly improved the resolution between the enantiomers of tamsulosin (B1681236) hydrochloride on a Chiralpak AD-H column. researchgate.net

Table 1: Examples of Chiral Chromatography Conditions for Related Propanoic Acid Derivatives

| Compound | Chromatographic Technique | Chiral Stationary Phase/Selector | Mobile Phase/Electrolyte | Detector | Reference |

| 2-(4-hydroxyphenoxy)propionic acid | HPLC | Daicel™ Chiral Column | Not specified | Not specified | google.comgoogle.com |

| 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid | HPLC | Teicoplanin-based CSP | Not specified | Not specified | nih.gov |

| Phenoxy acid herbicides | Capillary Electrophoresis (CE) | Hydroxypropyl-β-cyclodextrin | 50 mM ammonium (B1175870) formate (B1220265) (pH 5) | Not specified | nih.gov |

| 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) | HPLC | α1-acid glycoprotein (B1211001) (Enantiopac) | Not specified | Not specified | nih.gov |

| Tamsulosin Hydrochloride | HPLC | Chiralpak AD-H | n-hexane:ethanol:methanesulfonic acid (900:100:0.1 v/v/v) | Not specified | researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation technique with a spectroscopic detection method, providing both separation of mixture components and their structural identification in a single analysis. scispace.comnih.gov This approach is particularly valuable for the analysis of complex mixtures where the identification of unknown impurities or degradation products is required. scispace.com

The most common and powerful hyphenated techniques for pharmaceutical and chemical analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsaspublishers.com In these techniques, the chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, enabling its identification. saspublishers.com

LC-MS is highly versatile and can be used to analyze a wide range of compounds, from non-polar to polar and from small molecules to large proteins. saspublishers.comresearchgate.net It is a highly selective and sensitive technique, making it suitable for the determination of impurities and degradation products at low levels. saspublishers.com The development of various interfaces and ionization techniques has made the coupling of LC to MS more robust and widely applicable. nih.gov

Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). researchgate.net This technique provides detailed structural information about the separated compounds, which is complementary to the molecular weight information obtained from MS. researchgate.net LC-NMR is particularly useful for the unambiguous identification of unknown impurities and for the analysis of complex natural products. researchgate.net

The combination of multiple techniques, such as LC-MS-NMR, can provide comprehensive characterization of complex samples. scispace.com These multi-hyphenated approaches are invaluable in drug discovery, impurity profiling, and metabolomics studies. scispace.comnih.gov

Table 2: Common Hyphenated Techniques and Their Applications

| Hyphenated Technique | Separation Method | Detection Method | Key Applications | Reference |

| LC-MS | Liquid Chromatography (LC) | Mass Spectrometry (MS) | Impurity profiling, drug metabolism studies, environmental analysis, identification of unknown compounds. | scispace.comsaspublishers.com |

| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of volatile and semi-volatile compounds, environmental monitoring, analysis of alkaloids. | nih.govresearchgate.net |

| LC-NMR | Liquid Chromatography (LC) | Nuclear Magnetic Resonance (NMR) | Structural elucidation of unknown impurities, analysis of complex mixtures and natural products. | researchgate.net |

| CE-MS | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) | Analysis of pharmaceuticals, biomaterials, and natural products. | nih.govsaspublishers.com |

| LC-FTIR | Liquid Chromatography (LC) | Fourier-Transform Infrared Spectroscopy (FTIR) | On-line detection and identification of natural products and other compounds. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(4-cyanophenoxy)propanoic acid, and how can reaction conditions be optimized for high yield?

The synthesis of arylpropanoic acid derivatives typically involves Friedel-Crafts alkylation to introduce the phenoxy group, followed by functionalization of the substituents. For example:

- Step 1 : Use a Lewis acid catalyst (e.g., AlCl₃) to facilitate the coupling of 4-cyanophenol with propanoic acid derivatives. This method is analogous to the synthesis of 2-(4-ethylphenyl)propanoic acid, where AlCl₃ catalyzes the formation of the C-O bond .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) to minimize side reactions. Continuous flow reactors and advanced purification techniques (e.g., crystallization) improve yield and purity .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

- NMR spectroscopy : Confirm the presence of the cyanophenoxy group via aromatic proton signals (δ 7.5–8.0 ppm) and the propanoic acid backbone (δ 1.5–2.5 ppm for CH₂/CH₃ groups) .

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 207.06 (calculated for C₁₀H₉NO₃).

- HPLC with UV detection : Monitor purity using a C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid) to detect trace impurities .

Q. How should researchers safely handle this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for handling powders or solutions .

- Storage : Store in a cool, dry environment (<25°C) in sealed containers to avoid hydrolysis of the cyano group .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How does the electronic nature of the 4-cyano substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing cyano group (-CN) enhances the electrophilicity of the adjacent aromatic ring, facilitating reactions such as:

- Nucleophilic aromatic substitution : React with amines or thiols under mild basic conditions (e.g., K₂CO₃ in DMF) to replace the cyano group .

- Electrophilic addition : The cyano group stabilizes intermediates in reactions with halogens or nitrating agents, as observed in structurally related compounds .

Contradictions in reactivity may arise if competing pathways (e.g., hydrolysis of -CN to -COOH) dominate under aqueous conditions .

Q. What experimental strategies can resolve discrepancies in reported biological activity data for this compound?

- Dose-response studies : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolite profiling : Use LC-MS to detect hydrolysis products (e.g., carboxylic acids or amides) that may contribute to observed bioactivity .

- Receptor binding assays : Compare binding affinities with structurally similar compounds (e.g., 2-(4-hydroxyphenyl)propanoic acid) to isolate the role of the cyano group .

Q. How can computational methods predict the degradation pathways of this compound under environmental conditions?

- Density functional theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., the ester or cyano group) .

- Kinetic modeling : Simulate hydrolysis rates at varying pH and temperature. For example, the cyano group hydrolyzes to an amide (-CONH₂) in acidic conditions and further to a carboxylic acid (-COOH) in alkaline media .

- Ecotoxicity prediction : Use QSAR models to estimate the environmental impact of degradation products (e.g., 4-cyanophenol) .

Q. What strategies enhance the stability of this compound in long-term pharmacological studies?

- Lyophilization : Prepare stable solid forms by freeze-drying aqueous solutions .

- Protective formulations : Encapsulate the compound in liposomes or cyclodextrins to shield reactive groups from hydrolysis .

- pH optimization : Store solutions at pH 4–6, where the cyano group is least susceptible to nucleophilic attack .

Methodological Considerations

Q. How should researchers design control experiments to distinguish between the effects of this compound and its metabolites?

Q. What are the best practices for reconciling conflicting data on the compound’s enzyme inhibition potency?

- Standardize assay conditions : Control variables such as ionic strength, co-solvents, and incubation time .

- Orthogonal validation : Confirm results using multiple techniques (e.g., fluorescence polarization and surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.